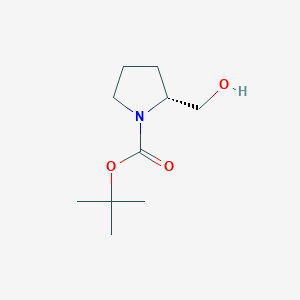

N-Boc-D-prolinol

Description

Boc-D-prolinol (CAS 83435-58-9) is a chiral amino alcohol derivative of D-prolinol, where the secondary amine group is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol and a melting point of 59–62°C . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it a versatile intermediate in asymmetric catalysis, polymer chemistry, and peptidomimetic synthesis .

Key applications include:

- Catalyst synthesis: Boc-D-prolinol is used to prepare helical polycarbenes for asymmetric Michael addition reactions. After polymerization, the Boc group is removed to expose reactive secondary amines, enabling high catalytic activity and recyclability .

- Peptidomimetics: It serves as a scaffold for constructing ether-based linkers in bioactive molecules, leveraging its rigid pyrrolidine ring for conformational control .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFLLBPMZCIGRM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350854 | |

| Record name | BOC-D-PROLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264446 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

83435-58-9 | |

| Record name | BOC-D-PROLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-D-prolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The most widely reported synthesis of Boc-D-prolinol involves reductive amination of Boc-D-proline using formaldehyde and sodium borohydride (NaBH₄). This one-pot procedure proceeds via imine intermediate formation, followed by borohydride-mediated reduction. The reaction sequence is as follows:

-

Imine Formation : Boc-D-proline reacts with formaldehyde under mildly basic conditions (pH 7–9) to generate a Schiff base.

-

Reduction : Sodium borohydride selectively reduces the imine bond, yielding Boc-D-prolinol with retention of configuration at the stereocenter.

The stoichiometric ratio of Boc-D-proline to formaldehyde is typically 1:1.2 to ensure complete imine formation, while NaBH₄ is used in excess (2–3 equivalents) to drive the reduction to completion.

Optimization of Reaction Conditions

Key parameters influencing yield and enantiomeric excess (ee) include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–5°C | Minimizes epimerization |

| Solvent | Methanol/Water (4:1) | Balances solubility and reactivity |

| Reaction Time | 12–18 hours | Ensures complete reduction |

Under optimized conditions, this method achieves yields of 85–92% with ee >98%. The use of aqueous methanol as a solvent prevents Boc-group cleavage while maintaining reagent solubility.

Reduction of Boc-D-Proline Ester Derivatives

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction

Boc-D-proline methyl ester undergoes reduction with LiAlH₄ in anhydrous tetrahydrofuran (THF) at –20°C to 0°C. This method bypasses imine formation, directly reducing the ester to the primary alcohol.

Advantages :

-

Higher functional group tolerance compared to reductive amination

-

Shorter reaction times (2–4 hours)

Limitations :

-

Requires strict anhydrous conditions

-

Risk of over-reduction if temperature exceeds 0°C

Borane-Methyl Sulfide (BH₃-MS) Reduction

Alternative to LiAlH₄, BH₃-MS in THF at 25°C selectively reduces the ester without affecting the Boc group. This method offers milder conditions but requires longer reaction times (8–12 hours).

Comparative Performance:

| Reducing Agent | Yield (%) | ee (%) | Reaction Time |

|---|---|---|---|

| LiAlH₄ | 78–82 | 97 | 2–4 h |

| BH₃-MS | 80–85 | 99 | 8–12 h |

Oxidation-Reduction Sequence from L-Hydroxyproline

A patent-pending method (CN106543062A) outlines a three-step synthesis starting from L-hydroxyproline, achieving superior stereochemical control:

Step 1: Boc Protection

L-hydroxyproline is treated with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture under basic conditions (pH 9–10). This step proceeds quantitatively at 0–5°C, yielding N-Boc-trans-4-hydroxy-L-proline.

Step 2: TEMPO-Catalyzed Oxidation

The hydroxyl group is oxidized to a ketone using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and sodium hypochlorite (NaClO) in dichloromethane. This stage requires precise pH control (8.5–9.0) to prevent Boc cleavage.

Step 3: Stereoselective Reduction

Sodium borohydride reduction of the ketone intermediate in methanol at –10°C affords Boc-D-prolinol with 99.5% ee. The low temperature ensures preferential attack on the re face of the carbonyl.

Process Metrics:

| Step | Yield (%) | Purity (%) | Key Parameter |

|---|---|---|---|

| 1 | 98 | 99 | pH 9.5, 0°C |

| 2 | 95 | 97 | 0.1 mol% TEMPO |

| 3 | 89 | 99.5 | –10°C, 2 h |

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Efficiency

| Method | Average Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 88 | 98 | High |

| Ester Reduction (LiAlH₄) | 80 | 97 | Moderate |

| Patent Oxidation-Reduction | 89 | 99.5 | Low |

Analyse Des Réactions Chimiques

General Information

Applications: Peptide synthesis, chiral auxiliary, drug development, biotechnology, and neuroscience research

Specific Rotation: D= +54 ± 2º (C=1 in MeOH)

Chemical Reactions and Research Findings

-

Asymmetric Michael Addition Reaction: Helical polycarbenes bearing D-prolinol ester pendants have been synthesized, and the removal of Boc groups leads to the formation of helical polycarbenes with high optical activity. These polymers demonstrate high catalytic ability in asymmetric Michael addition reactions, with enantiomeric excess up to 76% and diastereomeric ratio of 94/6. The helical polycarbene catalyst can be recovered and reused multiple times without significant loss of enantioselectivity and diastereoselectivity .

-

Photocatalysis: N-Boc-proline has been used in photocatalytic reactions with phenyl vinyl sulfone, employing 4CzIPN as a photocatalyst under blue light irradiation. This process involves a reductive quenching cycle, where 4CzIPN removes an electron from Boc-Pro-OCs to generate a carboxyl radical, which then delivers an α-amino radical after expelling CO₂. The reaction is influenced by solvent polarity, with high polarity solvents providing high E-selectivity and good yield .

-

Synthesis of D-Proline: Pyrrolidine-2-formaldehyde can be dissolved in an organic solvent, and with the addition of a catalyst and an organic base like potassium tert-butoxide, it undergoes asymmetric catalytic hydrogenation to produce an intermediate. Subsequent oxidation of this intermediate yields D-proline .

Proline-Catalyzed Aldol Reactions

Proline, including derivatives like Boc-D-prolinol, can catalyze asymmetric aldol reactions .

-

Mechanism: Research suggests that the catalyst generates an enol intermediate, forming an enol-catalyst complex that reacts with nitrosobenzene to yield the (S)-N-nitroso aldol product .

-

Efficiency: Chiral proline-substituted porous organic cages (POCs) have been shown to efficiently catalyze asymmetric aldol reactions. For instance, CPOC-302-Pro promotes the aldol reaction with a 99% yield, achieving enantiomeric excess and diastereomeric ratio values of 92% and 93:7, respectively .

Ligand Interactions

L-prolinol's interactions with tetrabutylammonium bromide (TBAB) have been studied, revealing hydrodynamic radii of 2.3 and 4.1 Å for free L-prolinol and free TBAB, respectively . A small proportion of bromide interacting species in fast exchange with the main species may be catalytically active .

Vibrational Circular Dichroism (VCD) Studies

Applications De Recherche Scientifique

Asymmetric Catalysis

1. Organocatalysis:

Boc-D-prolinol is widely recognized for its role as an organocatalyst in asymmetric reactions. In a study involving helical polycarbenes bearing Boc-D-prolinol ester pendants, researchers demonstrated that these catalysts significantly enhanced the enantioselectivity and diastereoselectivity in the asymmetric Michael addition reaction. The use of Boc-D-prolinol-modified polycarbenes resulted in enantiomeric excess (ee) values reaching up to 76% and diastereomeric ratios (dr) of 94/6, outperforming traditional D-prolinol catalysts .

2. Chiral Liquids:

Recent advancements have led to the development of chiral liquid solvents based on Boc-D-prolinol. These solvents exhibited organocatalytic properties in the conjugate addition of ketones to nitroolefins, showing yields and selectivities comparable to or exceeding those achieved with traditional methods . The ability to recover and reuse these chiral liquids with minimal loss of performance underscores their potential for sustainable chemical processes.

Polymer Chemistry

1. Synthesis of Chiral Polymers:

Boc-D-prolinol has been utilized in the synthesis of optically active helical polymers. These polymers have applications in chiral recognition and enantiomer separation. The incorporation of Boc-D-prolinol into polymer backbones has been shown to enhance the optical activity and catalytic performance in various reactions .

2. Structural Characterization:

The structural characteristics of polymers derived from Boc-D-prolinol have been extensively characterized using techniques such as NMR spectroscopy and differential scanning calorimetry (DSC). These studies provide insights into the interactions within the polymer matrix, which are crucial for understanding their catalytic mechanisms .

Medicinal Chemistry

1. Chondroprotective Effects:

Emerging research indicates that prolyl-hydroxyproline (Pro-Hyp), a bioactive peptide derived from proline, exhibits protective effects on chondrocytes and articular cartilage under pathological conditions. While not directly derived from Boc-D-prolinol, this finding highlights the broader implications of proline derivatives in medicinal applications .

2. Peptide Synthesis:

Boc-D-prolinol serves as a valuable building block in peptide synthesis, particularly for constructing 3-substituted proline analogs that can enhance the biological activity of peptides. The ability to modify proline residues allows for the design of peptides with tailored properties for therapeutic applications .

Data Tables

Case Studies

Case Study 1: Asymmetric Michael Addition

In a comparative study, Boc-D-prolinol-modified polycarbenes were tested against D-prolinol in the asymmetric Michael addition reaction involving nitrostyrene and cyclohexanone. The results indicated that the polymer catalyst not only increased selectivity but also allowed for multiple reuses without significant loss in performance .

Case Study 2: Chiral Liquid Solvents

The development of chiral liquid solvents based on Boc-D-prolinol has opened new avenues for green chemistry applications. These solvents were evaluated for their efficiency in catalyzing reactions under mild conditions while maintaining high selectivity, showcasing their potential as sustainable alternatives in organic synthesis .

Mécanisme D'action

The mechanism of action of N-Boc-D-prolinol primarily involves its role as a chiral auxiliary or ligand in asymmetric synthesis. The Boc group provides steric hindrance, which helps in controlling the stereochemistry of the reactions. The hydroxyl group can participate in hydrogen bonding, further influencing the reaction pathway and selectivity .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares Boc-D-prolinol with structurally related prolinol derivatives:

| Compound | CAS Number | Molecular Weight (g/mol) | Protecting Group | Solubility | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|---|

| Boc-D-prolinol | 83435-58-9 | 201.26 | Boc | Insoluble in H₂O | 59–62 | Acid-labile protection; chiral |

| D-Prolinol | 68832-13-3 | 101.15 | None | Miscible in H₂O | Liquid (oil) | Unprotected amine; reactive |

| Fmoc-D-prolinol | Not provided | ~331.34 (estimated) | Fmoc | Organic solvents | Not reported | Base-labile protection; peptide synthesis |

| Z-D-prolinol | Not provided | ~239.29 (estimated) | Z (Cbz) | Organic solvents | Not reported | Hydrogenation-sensitive |

Notes:

- Boc-D-prolinol’s Boc group is removed under acidic conditions (e.g., HCl or trifluoroacetic acid), enabling controlled deprotection .

- D-Prolinol lacks a protecting group, making it highly reactive but prone to oxidation and side reactions .

- Fmoc-D-prolinol is preferred in solid-phase peptide synthesis due to its orthogonal protection strategy (Fmoc removed by piperidine) .

- Z-D-prolinol requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions .

Boc-D-prolinol in Polymer Chemistry

Boc-D-prolinol is polymerized with diazoacetate monomers to form helical polycarbenes. These polymers exhibit >95% enantiomeric excess in asymmetric Michael additions, outperforming homogeneous catalysts. The Boc group ensures precise molecular weight control (polydispersity index <1.2) during polymerization .

Comparison with D-Prolinol

D-Prolinol’s unprotected amine directly participates in reactions, such as nucleophilic substitutions. In contrast, Boc-D-prolinol’s stability under basic conditions allows its use in etherification reactions (e.g., with sodium hydride in DMF) .

Market and Commercial Data

- Pricing: Boc-D-prolinol is priced at $245/5g, reflecting its specialized applications . D-Prolinol costs $60/5g due to simpler synthesis .

- Suppliers: Major suppliers include FUTURECHEM, Advanced ChemTech, and吉尔生化 (Gil Biochemical), with Boc-D-prolinol predominantly used in academic and pharmaceutical research .

Activité Biologique

Boc-D-prolinol is a derivative of proline that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with Boc-D-prolinol, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Boc-D-prolinol, or N-Boc-D-prolinol, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline structure. This modification enhances its stability and solubility in biological systems, making it a valuable compound in medicinal chemistry.

Structural Formula

Biological Activity

The biological activities of Boc-D-prolinol can be categorized into several key areas:

-

Enzyme Inhibition

- Boc-D-prolinol has been studied for its inhibitory effects on various enzymes, particularly matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Research indicates that derivatives of D-proline exhibit higher affinity and selectivity towards MMP-2 and MMP-9 compared to their L-counterparts .

- Antimicrobial Properties

- Organocatalysis

- Neuroprotective Effects

Data Table: Summary of Biological Activities

Case Study 1: MMP Inhibition

Research conducted on Boc-D-prolinol derivatives demonstrated significant inhibition of MMP-2 and MMP-9. The study found that modifications at the C-4 position of the proline ring enhanced binding affinity, leading to improved selectivity against these enzymes. The findings underscore the importance of stereochemistry in designing effective inhibitors for therapeutic applications .

Case Study 2: Antimicrobial Activity

A series of Boc-D-prolinol derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased antibacterial potency, highlighting the potential for developing new antimicrobial agents based on the proline scaffold .

Research Findings

Recent studies have focused on synthesizing novel derivatives of Boc-D-prolinol to enhance its biological activity. For instance, researchers have explored the incorporation of various functional groups to improve enzyme selectivity and potency against specific targets such as HDACs (histone deacetylases), which are crucial in cancer therapy .

Moreover, ongoing investigations are examining the environmental impact and metabolic pathways associated with Boc-D-prolinol and its derivatives, aiming to understand their degradation processes and potential toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-D-prolinol, and how can purity and enantiomeric excess be validated experimentally?

- Methodological Answer :

- Synthesis : Typical routes involve Boc-protection of D-prolinol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Characterization : Confirm identity via -NMR (e.g., tert-butyl protons at δ ~1.4 ppm) and IR (C=O stretch ~1680–1720 cm). Enantiomeric excess is quantified using chiral HPLC or polarimetry, with comparison to authentic standards .

- Purity : Assess via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How does Boc-D-prolinol’s stability vary under different storage conditions (e.g., temperature, solvent, pH)?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Compare degradation products (e.g., Boc deprotection) against controls .

- Solvent Effects : Test solubility/stability in common solvents (DCM, THF, aqueous buffers) using -NMR to detect decomposition (e.g., loss of tert-butyl signals) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic activities of Boc-D-prolinol derivatives in asymmetric synthesis?

- Methodological Answer :

- Comparative Analysis : Replicate published protocols under identical conditions (e.g., solvent, catalyst loading, temperature) and validate outcomes via -NMR or kinetic resolution assays .

- Confounding Variables : Control for moisture (via Schlenk techniques), substrate purity, and stereochemical drift during reactions. Use statistical tools (ANOVA) to assess reproducibility .

- Mechanistic Probes : Employ isotopic labeling (e.g., -Boc-D-prolinol) to track reaction pathways and identify intermediates via LC-MS or in-situ IR .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Boc-D-prolinol analogs in chiral auxiliaries?

- Methodological Answer :

- Framework : Apply the PICOT framework:

- P opulation: Target substrates (e.g., ketones, aldehydes).

- I ntervention: Structural modifications (e.g., Boc vs. Fmoc protection, hydroxyl group substitution).

- C omparison: Baseline activity of unmodified D-prolinol.

- O utcome: Enantioselectivity (% ee) and yield.

- T ime: Reaction kinetics (e.g., time to equilibrium) .

- Data Collection : Use standardized reaction conditions and high-throughput screening (HTS) for analogs. Validate outliers via triplicate runs .

Q. What statistical methods are appropriate for analyzing contradictory data on Boc-D-prolinol’s conformational flexibility in solution?

- Methodological Answer :

- Dynamic NMR : Measure coalescence temperatures for rotameric equilibria and calculate activation energies () using Eyring plots .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) with AMBER or CHARMM force fields. Cross-validate with NOESY experiments to confirm dominant conformers .

Research Design and Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for Boc-D-prolinol’s reactivity?

- Methodological Answer :

- Error Analysis : Compare DFT-calculated transition states (e.g., Gaussian 16) with experimental kinetic data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

- Sensitivity Testing : Vary computational parameters (solvent models, entropy corrections) and assess impact on agreement with empirical data .

Q. What criteria define a well-formulated research question for studying Boc-D-prolinol’s role in peptide mimicry?

- Methodological Answer :

- Apply FINER Criteria :

- F easible: Access to solid-phase peptide synthesis (SPPS) equipment.

- I nteresting: Novelty in enhancing peptide stability.

- N ovel: Comparison to existing proline derivatives.

- E thical: Compliance with NIH guidelines for biochemical safety .

- R elevant: Potential for therapeutic applications (e.g., protease resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.